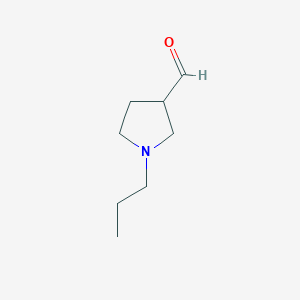
2-(Benzyloxy)-4-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-4-hydroxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzyloxy group and a hydroxy group attached to a benzene ring, along with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: 2-(Benzyloxy)-4-hydroxybenzoic acid.
Reduction: 2-(Benzyloxy)-4-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Benzyloxy)-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-4-hydroxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary depending on the specific biological target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzyloxybenzaldehyde: Lacks the hydroxy group at the 4-position.
4-Hydroxybenzaldehyde: Lacks the benzyloxy group at the 2-position.
2-(Benzyloxy)ethanol: Contains an ethanol group instead of an aldehyde group.
Uniqueness
2-(Benzyloxy)-4-hydroxybenzaldehyde is unique due to the presence of both benzyloxy and hydroxy groups on the benzene ring, along with an aldehyde functional group.
Propriétés
Formule moléculaire |
C14H12O3 |
|---|---|
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
4-hydroxy-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H12O3/c15-9-12-6-7-13(16)8-14(12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 |
Clé InChI |
OXGHTGSTZMSSRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cyclohexyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B12994995.png)

![2-(Piperidin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12995015.png)

![tert-Butyl (S)-2-(hydroxymethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12995020.png)
![2-(4-(2-Amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide](/img/structure/B12995023.png)
![3,3-Dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B12995028.png)
![2-Oxa-7-azaspiro[4.4]nonan-4-ol](/img/structure/B12995035.png)



![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carbaldehyde](/img/structure/B12995062.png)


